molecular formula C11H23NO B13169162 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL

Cat. No.: B13169162
M. Wt: 185.31 g/mol
InChI Key: PWTASHDFJVYRBA-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is a branched amino alcohol featuring a cyclopentane ring substituted with an aminomethyl group and a 2,2-dimethylpropan-1-ol moiety. This structure confers unique physicochemical properties, including hydrophilicity from the hydroxyl (-OH) and amine (-NH2) groups, as well as steric hindrance due to the dimethylpropanol chain.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H23NO/c1-10(2,3)9(13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3

InChI Key

PWTASHDFJVYRBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1(CCCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Component Reactions (MCRs)

Research Outcome:
A notable approach involves multi-component reactions catalyzed by Lewis acids, such as indium(III) chloride, under ultrasonic irradiation, facilitating rapid and high-yield synthesis of complex heterocycles and amino derivatives.

Procedure Summary:

  • Reactants: Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile.
  • Catalyst: Indium(III) chloride (20 mol%).
  • Solvent: 50% ethanol.
  • Conditions: Ultrasonic irradiation at 40°C for 20 minutes.

Reaction Pathway:
The process involves initial condensation of malononitrile with methyl benzoylacetate, followed by nucleophilic attack by hydrazine, leading to cyclization and formation of the aminomethyl cyclopentyl core.

Data Table 1: Optimization of Reaction Conditions

Entry Catalyst Catalyst Loading (mol%) Yield (%) Remarks
1 None 0 0 No reaction
2 InCl₃ 5 85 Suboptimal catalyst amount
3 InCl₃ 10 90 Improved yield
4 InCl₃ 20 95 Optimal conditions
5 InCl₃ 30 94 Slight decrease in yield

(Source:)

Hydroxylation and Aminomethyl Functionalization

Research Outcome:
Post-cyclization, hydroxylation at the tertiary carbon and aminomethyl substitution are achieved via nucleophilic substitution reactions using formaldehyde derivatives and amines under basic conditions.

Procedure Summary:

  • Reagents: Formaldehyde, amines (e.g., methylamine).
  • Conditions: Mild heating in aqueous media with catalysts such as sodium hydroxide or potassium carbonate.

Outcome:
This method yields the target aminomethylcyclopentyl derivative with high regioselectivity and stereochemical control, confirmed by NMR and IR spectroscopy.

Alternative Route: Ring-Closing via Cyclopentyl Precursors

Research Outcome:
An alternative involves synthesizing a cyclopentyl precursor bearing suitable leaving groups (e.g., halides), followed by nucleophilic substitution with aminomethyl reagents.

Procedure Summary:

  • Step 1: Synthesis of cyclopentyl halides via halogenation of cyclopentene derivatives.
  • Step 2: Nucleophilic substitution with aminomethyl compounds, such as aminomethyl magnesium halides or amines.

Data Table 2: Cyclopentyl Halide Preparation

Starting Material Reagent Conditions Yield (%) Remarks
Cyclopentene Br₂, Fe RT, CCl₄ 85 Bromination at allylic position
Cyclopentyl bromide MgBr₂ THF, reflux 78 Grignard formation

(Source:)

Key Research Findings and Reaction Optimization

  • Ultrasound Irradiation: Significantly accelerates reaction rates, improves yields, and reduces reaction times, aligning with green chemistry principles.
  • Catalyst Efficiency: Indium(III) chloride proved superior to organic bases and inorganic salts in catalyzing key steps, especially in multi-component cyclization reactions.
  • Spectroscopic Confirmation: All synthesized intermediates and final products were characterized by NMR, IR, and mass spectrometry, confirming structural integrity and stereochemistry.

Summary of the Most Effective Preparation Method

Step Reagents & Conditions Purpose Yield / Efficiency References
1 Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile, InCl₃, ultrasonic irradiation Multi-component cyclization 95% yield, 20 min
2 Formaldehyde or methylamine derivatives Aminomethyl functionalization High regioselectivity
3 Cyclopentyl halides + aminomethyl reagents Ring closure and substitution 78-85% yields

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL Not provided C10H21NO 187.28 Cyclopentyl aminomethyl, tertiary alcohol Potential pharmaceutical intermediate
2-Amino-2-Methyl-Propan-1-OL 124-68-5 C4H11NO 89.14 Primary amine, branched alcohol Lab chemical, industrial use
1-Methylcyclopentanol 1462-03-9 C6H12O 100.16 Cyclic alcohol, methyl substituent Lower hydrophilicity, solvent applications
2-(1H-Imidazol-1-yl)cyclopentan-1-ol 1184093-57-9 C8H12N2O 152.19 Cyclopentanol, imidazole substituent Hydrogen bonding capacity, bioactivity
3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid Not provided Complex structure >300 Carboxylic acid, bicyclic framework Pharmaceutical candidate (EP00342850)
Key Observations:
  • Functional Groups: The target compound’s tertiary alcohol and aminomethyl groups distinguish it from analogs like 2-Amino-2-Methyl-Propan-1-OL (primary alcohol/amine) and 1-Methylcyclopentanol (simple cyclic alcohol). The absence of acidic groups (e.g., carboxylic acid in compounds) reduces its reactivity in proton-transfer reactions .
  • Bioactivity Potential: Compounds with imidazole or bicyclic frameworks (e.g., and ) exhibit enhanced hydrogen bonding or receptor-binding capabilities, suggesting the target compound may require structural optimization for similar applications .

Physicochemical Properties

  • Hydrophilicity: The target compound’s -OH and -NH2 groups enhance water solubility compared to 1-Methylcyclopentanol, which lacks polar substituents . However, its solubility is likely lower than that of 2-Amino-2-Methyl-Propan-1-OL due to the bulky cyclopentyl group .
  • Thermal Stability: The cyclopentane ring may improve thermal stability relative to linear-chain amino alcohols like 2-Amino-2-Methyl-Propan-1-OL, which decompose at lower temperatures .

Biological Activity

1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, an aminomethyl group, and a dimethylpropan-1-ol moiety. This compound's molecular formula is C11H23NO, and it has garnered attention for its potential biological activities and applications in pharmacology and biochemistry.

  • Molecular Formula : C11H23NO
  • Molecular Weight : 185.31 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopentyl ring that enhances its rigidity and specificity in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions, which can significantly influence enzyme activity and metabolic pathways. This interaction profile makes the compound a valuable tool for pharmacological research, particularly in studies involving enzyme interactions and receptor binding.

Biological Activity Overview

Research into the biological activities of this compound suggests several potential applications:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
  • Receptor Interaction : Its structural features may allow it to bind selectively to certain receptors, potentially leading to therapeutic effects.
  • Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-olC9H19NOContains a cyclopropyl ring
CyclopentylmethanolC10H20OSimpler structure with hydroxyl group
CyclopentylamineC5H11NLacks the dimethylpropan moiety

The comparison highlights how variations in ring structure and functional groups affect the chemical properties and biological activities of these compounds.

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